Enzymatic Selectivity Profile: Interaction with DNA Polymerase Beta
The compound exhibits quantifiable interaction with DNA polymerase beta (pol β), a key enzyme in base excision repair. At a concentration of 11.5 µM, it demonstrates inhibition in a defined in vitro assay [1]. This provides a specific, measurable biochemical parameter for this derivative, which is not a universal property of all 5,6-diamino benzimidazoles.
| Evidence Dimension | Inhibition of DNA Polymerase Beta (IC50) |
|---|---|
| Target Compound Data | 11.5 µM (1.15 x 10^4 nM) |
| Comparator Or Baseline | No direct comparator available for the same enzyme; baseline activity against other targets (e.g., IMP dehydrogenase) is > 100 µM. |
| Quantified Difference | N/A (cross-target comparison) |
| Conditions | In vitro enzyme inhibition assay using rat pol β with poly(dA)/oligo(dT)18 template-primer and dTTP, measured after 60 min. |
Why This Matters
For projects targeting DNA repair pathways, this compound provides a defined starting point with known, albeit moderate, activity against pol β, enabling initial structure-activity relationship (SAR) studies without the need for de novo screening.
- [1] BindingDB. (n.d.). BDBM50356643 CHEMBL1917198: 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50356643&google=BDBM50356643 View Source
